

Picenadol: A Technical Guide to its Discovery and History

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Picenadol*

Cat. No.: *B1197660*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picenadol is a unique opioid analgesic characterized by its novel mixed agonist-antagonist mechanism of action, stemming from its nature as a racemic mixture. Developed by Eli Lilly and Company in the 1970s, this 4-phenylpiperidine derivative comprises a d-enantiomer that is a potent μ -opioid agonist and an l-enantiomer that acts as a μ -opioid antagonist. This intrinsic combination was designed to provide effective analgesia with a reduced potential for abuse and other opioid-related side effects. This technical guide provides an in-depth exploration of the discovery, history, synthesis, pharmacology, and clinical evaluation of **picenadol**, presenting key quantitative data in structured tables, detailing experimental methodologies, and visualizing relevant pathways and workflows.

Discovery and Historical Context

Picenadol, also known as LY-97435, was developed by Eli Lilly in the 1970s as part of a broader research effort into synthetic opioids. The primary goal was to create an analgesic with a safety profile superior to that of existing opioids like morphine and pethidine, particularly concerning abuse liability and respiratory depression. The innovative approach with **picenadol** was the deliberate combination of agonist and antagonist properties within a single racemic compound. The (3R,4R) isomer was identified as the μ -opioid agonist responsible for the analgesic effects, while the (3S,4S) isomer was found to be the μ -opioid antagonist.^[1] This design intended for the antagonist to mitigate some of the undesirable effects of the agonist.

Although investigated for various applications, including dental and obstetric pain, **picenadol** was never commercialized.^[1]

Chemical Synthesis

The synthesis of **picenadol** has been approached through various methods, with a focus on stereoselective synthesis to isolate its active enantiomers. A notable method involves a concise, stereoselective four-step synthesis.

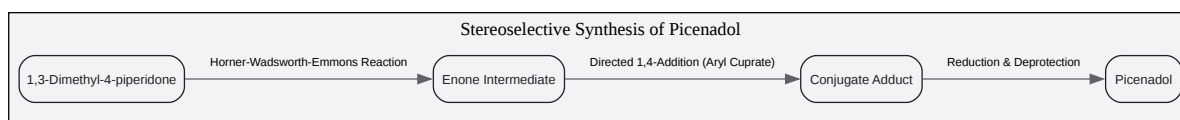
Stereoselective Synthesis Experimental Protocol

A four-step stereoselective synthesis of **picenadol** has been reported. The process begins with 1,3-dimethyl-4-piperidone and proceeds through a Horner-Wadsworth-Emmons reaction, a directed 1,4-addition with an aryl cuprate, reduction, and deprotection to yield **picenadol**.

Step 1: Horner-Wadsworth-Emmons Reaction To a solution of potassium hydroxide (1.95 equivalents) in water at -5°C, the ketophosphonate (2 equivalents) is added dropwise. This is followed by the addition of 1,3-dimethylpiperidone via a syringe pump, with the reaction mixture maintained at -5°C for 40 hours. An extractive workup yields the enone as a mixture of isomers.

Step 2: Conjugate Addition The Grignard reagent is prepared by reacting m-bromo-isopropoxybenzene with magnesium turnings in tetrahydrofuran (THF) at reflux for 1.5 hours. This is then used to form an aryl cuprate, which undergoes a directed 1,4-addition to the previously synthesized enone.

Step 3 & 4: Reduction and Deprotection The product from the conjugate addition is then subjected to reduction and deprotection steps to yield the final **picenadol** molecule.



[Click to download full resolution via product page](#)

Stereoselective Synthesis Workflow of **Picenadol**

Pharmacodynamics

Picenadol's unique pharmacological profile is a direct result of its racemic nature. The d-isomer is a potent μ -opioid agonist, while the l-isomer is a μ -opioid antagonist. This combination results in a mixed agonist-antagonist profile for the racemic mixture.^[2]

Opioid Receptor Binding Affinity

Picenadol exhibits a high affinity for both μ (mu) and δ (delta) opioid receptors, with a markedly lower affinity for the κ (kappa) receptor.^[2] This profile is distinct from many other mixed agonist-antagonist opioids.

Table 1: Opioid Receptor Binding Affinities (K_i values)

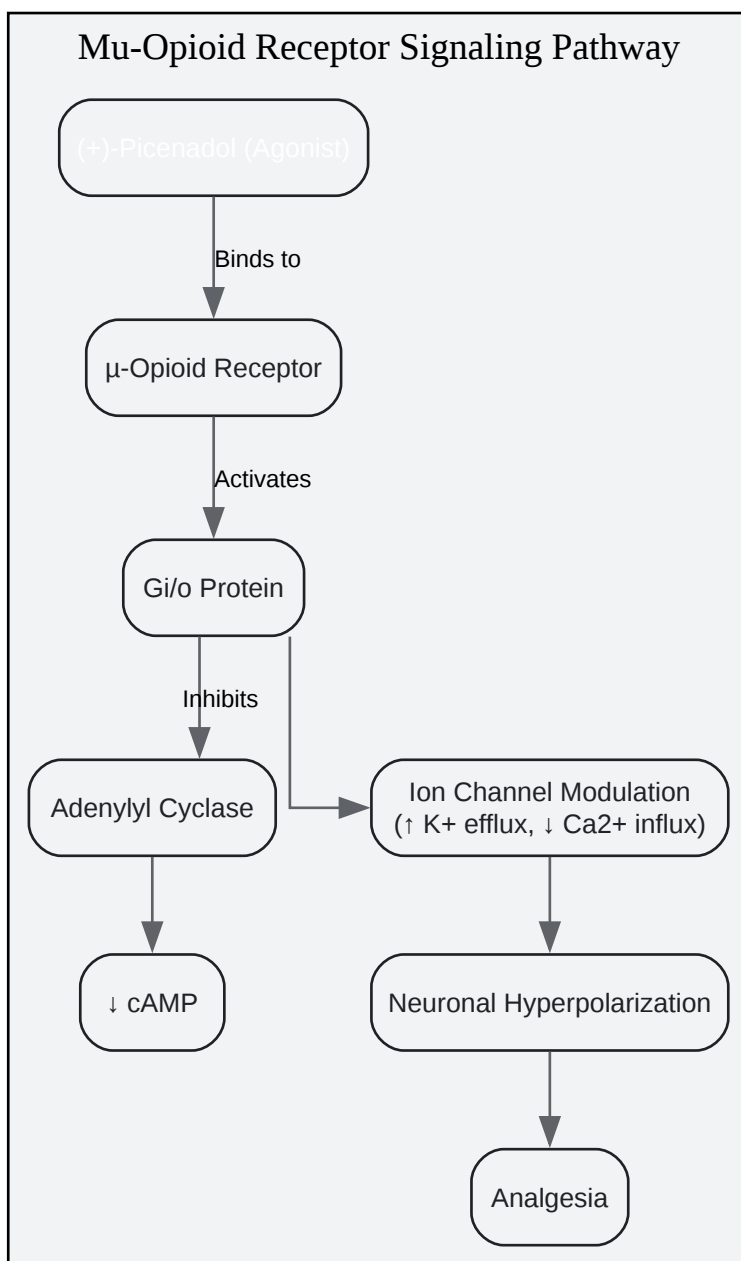
Compound	μ -Opioid Receptor (K _i , nM)	δ -Opioid Receptor (K _i , nM)	κ -Opioid Receptor (K _i , nM)
(+)-Picenadol (agonist)	Data not available	Data not available	Data not available
(-)-Picenadol (antagonist)	Data not available	Data not available	Data not available

| Racemic **Picenadol** | High Affinity | High Affinity | Low Affinity |

Note: Specific K_i values for the enantiomers and the racemic mixture are not readily available in the reviewed literature.

Signaling Pathway

As a μ -opioid agonist, the d-isomer of **picenadol** is presumed to activate the G_{i/o}-coupled signaling cascade, which is characteristic of opioid receptors. This activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels, ultimately resulting in a hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. This cascade of events at the cellular level underlies the analgesic effects of the compound.



[Click to download full resolution via product page](#)

Presumed Signaling Pathway of the Agonist Enantiomer of **Picecadol**

Preclinical Pharmacology

The analgesic and antagonist properties of **picecadol** have been evaluated in various animal models.

Analgesic Activity

The analgesic potency of racemic **picenadol** has been estimated to be approximately one-third that of morphine in the mouse writhing and rat tail heat tests.[2] The d-isomer is responsible for this analgesic activity.

Table 2: Preclinical Analgesic Activity of **Picenadol**

Test	Species	Compound	ED50 (mg/kg)	Potency vs. Morphine
Acetic Acid-Induced Writhing	Mouse	Racemic Picenadol	Data not available	~1/3
Tail Flick/Heat Test	Rat	Racemic Picenadol	Data not available	~1/3

| Electric Shock Titration | Squirrel Monkey | (+)-**Picenadol** | 0.3-3.0 (dose-related increase in shock intensity) | - |

Note: Specific ED50 values are not consistently reported in the reviewed literature.

Antagonist Activity

Racemic **picenadol** itself exhibits weak antagonist activity. However, its l-isomer is a more potent opioid antagonist, with an antagonist potency approximately one-tenth that of nalorphine.[2]

Experimental Protocols

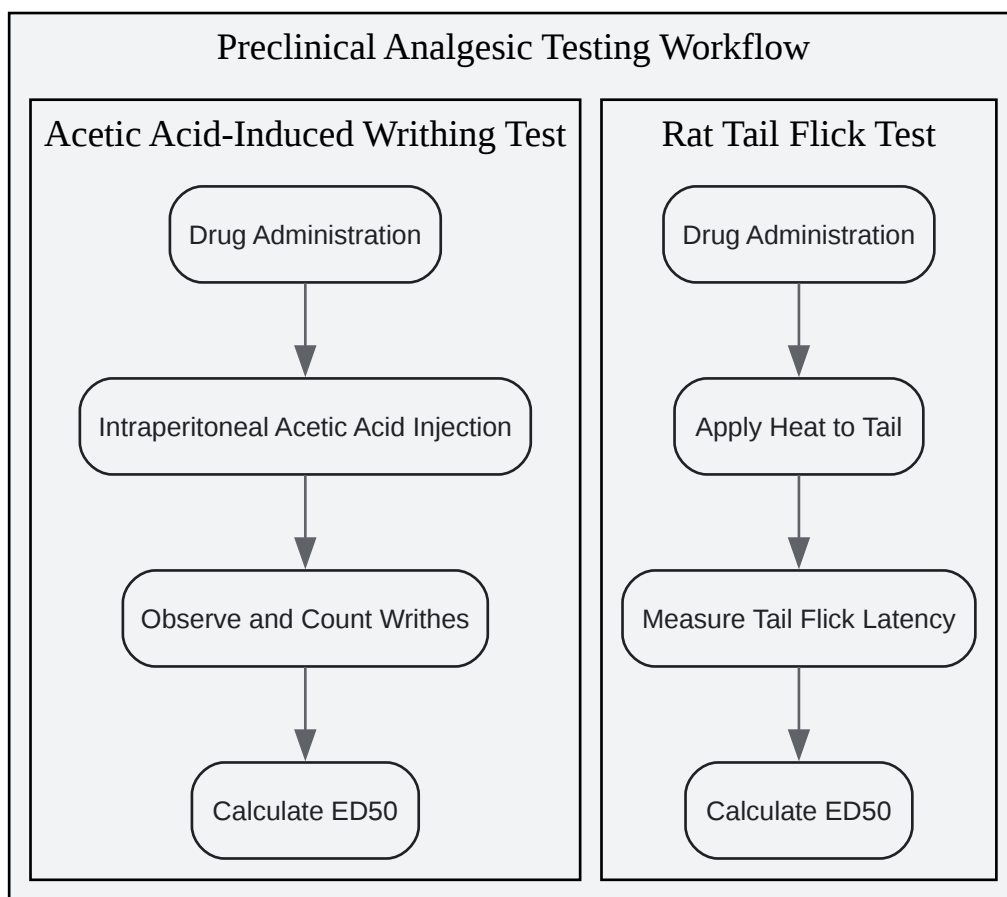
Acetic Acid-Induced Writhing Test (Mouse): This model assesses visceral pain.

- Animals: Male mice are typically used.
- Procedure: A dilute solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (abdominal constriction and stretching of the hind limbs).

- **Drug Administration:** The test compound (**pícenadol**) or a control is administered prior to the acetic acid injection.
- **Observation:** The number of writhes is counted for a specific period (e.g., 20 minutes) following the acetic acid injection.
- **Endpoint:** A reduction in the number of writhes compared to the control group indicates analgesic activity. The dose that produces a 50% reduction in writhing is determined as the ED50.

Rat Tail Flick/Heat Test: This model evaluates the response to thermal pain.

- **Animals:** Rats are commonly used.
- **Procedure:** A focused beam of heat is applied to the rat's tail.
- **Observation:** The latency to a "flick" or withdrawal of the tail from the heat source is measured.
- **Drug Administration:** The test compound is administered, and the tail-flick latency is measured at various time points.
- **Endpoint:** An increase in the tail-flick latency indicates analgesia. A cut-off time is typically used to prevent tissue damage.



[Click to download full resolution via product page](#)

Workflow for Preclinical Analgesic Assays

Pharmacokinetics

The disposition of racemic **picenadol** has been studied in humans. The pharmacokinetics are stereoselective, with differences observed in the plasma concentrations of the two enantiomers. Following administration, **picenadol** is extensively metabolized, primarily through glucuronidation and sulfation. N-desmethyl**picenadol** sulfate is also a notable metabolite. The majority of the administered dose is excreted in the urine, with very little unchanged **picenadol** being eliminated.

Clinical Studies

Picenadol has been evaluated in clinical trials for the management of postoperative pain, including after dental surgery and cesarean section.

Postoperative Dental Pain

In a large multicenter study involving patients with moderate to severe pain following the extraction of impacted molars, single oral doses of **picenadol** were compared to codeine and placebo.

Table 3: Clinical Trial of **Picenadol** in Postoperative Dental Pain[3]

Treatment Group	N	Pain Intensity Difference (Sum)	Total Pain Relief	Peak Pain Relief	Duration of Analgesia (hours)
Picenadol 15 mg	102	-	-	-	-
Picenadol 30 mg	102	Significantly > Placebo	Significantly > Placebo	Significantly > Placebo	Significantly > Placebo
Codeine 30 mg	102	-	-	-	-
Codeine 90 mg	102	Significantly > Placebo	Significantly > Placebo	Significantly > Placebo	Significantly > Placebo

| Placebo | 100 | - | - | - | - |

Note: The study concluded that 22 mg of **picenadol** was equianalgesic to 60 mg of codeine. **Picenadol** 30 mg was found to be safe in this model.[3]

Post-Cesarean Section Pain

Picenadol has also been studied for the relief of pain following cesarean section, with its efficacy and side effect profile compared to meperidine and placebo.

Table 4: Clinical Trial of **Picenadol** in Post-Cesarean Section Pain[4]

Treatment Group	N	Analgesia	Common Side Effects
Picenadol 25 mg (IM)	-	Similar to Meperidine 100 mg	Similar to Meperidine 100 mg
Meperidine 100 mg (IM)	-	Similar to Picenadol 25 mg	Similar to Picenadol 25 mg

| Placebo | - | Less effective than active treatments | - |

Note: A 50 mg intramuscular dose of **picenadol** was also studied and found to be effective, but with a higher incidence of side effects such as confusion, speech disorders, and tremors, suggesting that 25 mg is a more acceptable dosage.

Safety and Tolerability

Extensive pharmacological investigations have suggested that **picenadol** has a low potential to produce common opiate-like side effects, including a reduced liability for abuse and physical dependence.[2] This improved safety profile was a key objective in its development and is attributed to the presence of the antagonist l-isomer in the racemic mixture.

Conclusion

Picenadol represents a significant and innovative approach in the field of opioid analgesic development. Its conception as a racemic mixture of a potent agonist and an antagonist was a pioneering strategy to enhance the safety profile of opioid therapy. Although it never reached commercialization, the study of **picenadol** has provided valuable insights into the pharmacology of mixed agonist-antagonist opioids and continues to be a relevant case study for researchers and scientists in the field of drug development. The data from its preclinical and clinical evaluations demonstrate a compound with clear analgesic efficacy and a potentially favorable side-effect profile, highlighting the potential of this unique therapeutic approach.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. zenodo.org [zenodo.org]
- 2. Picenadol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Picenadol in a large multicenter dental pain study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Picenadol (LY 150720) compared with meperidine and placebo for relief of post-cesarean section pain: a randomized double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Picenadol: A Technical Guide to its Discovery and History]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1197660#picenadol-discovery-and-history]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com